

Spectroscopic Analysis of 1-Methylcyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclohexanecarboxylic acid

Cat. No.: B042515

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Methylcyclohexanecarboxylic acid** (CAS No. 1123-25-7), a compound of interest to researchers in organic synthesis and drug development. This document summarizes infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, outlines detailed experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for **1-Methylcyclohexanecarboxylic acid**, facilitating easy comparison and reference.

Infrared (IR) Spectroscopy Data

The infrared spectrum of **1-Methylcyclohexanecarboxylic acid** is characterized by the presence of a broad hydroxyl stretch from the carboxylic acid group and a strong carbonyl stretch.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2930 - 2860	C-H stretching (cyclohexyl)	Strong
2670 - 2550	O-H stretching (carboxylic acid dimer)	Broad, Strong
1700	C=O stretching (carboxylic acid)	Strong
1450	C-H bending (cyclohexyl)	Medium
1290	C-O stretching / O-H bending	Medium
940	O-H bending (out-of-plane)	Broad, Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
~2.2 - 1.2	Multiplet	10H	Cyclohexyl protons
~1.2	Singlet	3H	-CH ₃

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~185	-COOH
~45	C1 (quaternary)
~36	Cyclohexyl CH ₂
~26	Cyclohexyl CH ₂
~23	Cyclohexyl CH ₂
~22	-CH ₃

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **1-Methylcyclohexanecarboxylic acid** exhibits a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
142	10	[M] ⁺
127	30	[M - CH ₃] ⁺
97	100	[M - COOH] ⁺
81	70	[C ₆ H ₉] ⁺
69	45	[C ₅ H ₉] ⁺
55	85	[C ₄ H ₇] ⁺
41	95	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **1-Methylcyclohexanecarboxylic acid**.

Methodology: Attenuated Total Reflectance (ATR)

- Instrument Preparation: The FTIR spectrometer, equipped with a diamond ATR crystal, is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Preparation: A small amount of solid **1-Methylcyclohexanecarboxylic acid** is placed directly onto the ATR crystal.
- Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

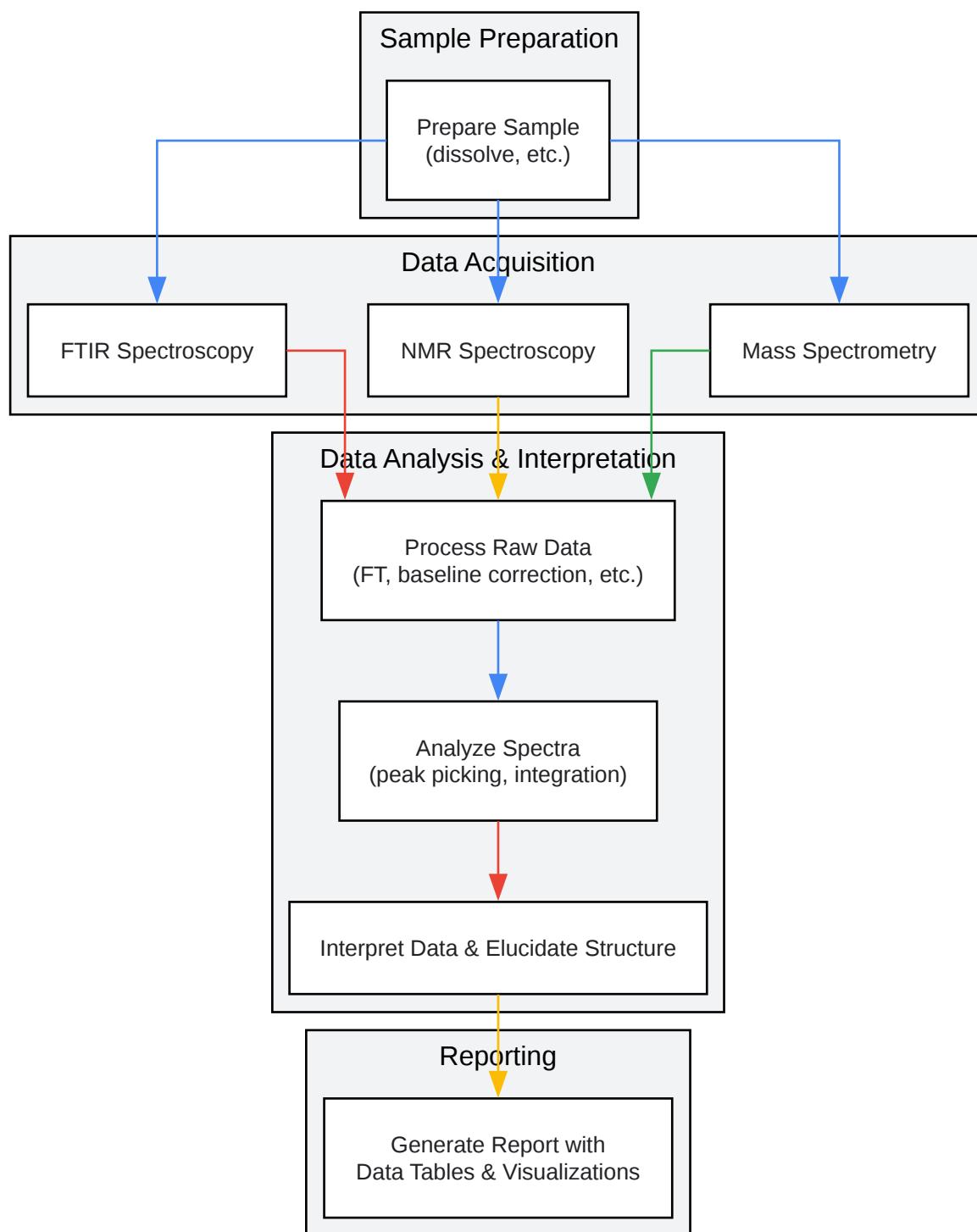
Objective: To acquire ^1H and ^{13}C NMR spectra of **1-Methylcyclohexanecarboxylic acid**.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **1-Methylcyclohexanecarboxylic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The magnetic field is shimmed to achieve homogeneity.
- ^1H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

- ^{13}C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the ^{13}C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single peak. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)


Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of **1-Methylcyclohexanecarboxylic acid**.

Methodology:

- Sample Preparation: A dilute solution of **1-Methylcyclohexanecarboxylic acid** is prepared in a volatile organic solvent, such as dichloromethane or methanol.
- GC Separation: A small volume of the sample solution (typically 1 μL) is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the analyte from any impurities.
- MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Data Acquisition and Processing: The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The data system plots the relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-Methylcyclohexanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methylcyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042515#spectroscopic-data-of-1-methylcyclohexanecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com